GSK376501A

Vue d'ensemble

Description

GSK-376501 est un médicament à petites molécules développé par GlaxoSmithKline. Il est classé comme un agoniste partiel du récepteur activé par les proliférateurs de peroxysomes gamma. Ce composé a été étudié pour son utilisation potentielle dans le traitement et le diagnostic du diabète de type 2 .

Méthodes De Préparation

La synthèse de GSK-376501 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures. Les voies de synthèse détaillées et les conditions réactionnelles sont propriétaires et ne sont pas entièrement divulguées dans la littérature publique. On sait que le composé appartient à la classe des acides indolecarboxyliques et de leurs dérivés, qui impliquent généralement la formation d'un cycle indole suivie d'une fonctionnalisation à des positions spécifiques .

Analyse Des Réactions Chimiques

GSK-376501 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. .

4. Applications de la recherche scientifique

GSK-376501 a été principalement étudié pour son utilisation potentielle dans le traitement du diabète de type 2. Il a été étudié dans des essais cliniques pour évaluer son innocuité, sa tolérance, sa pharmacocinétique et sa pharmacodynamie chez des sujets en bonne santé en surpoids et obèses . De plus, le composé a été exploré pour ses effets sur l'activité du cytochrome P450 hépatique .

5. Mécanisme d'action

GSK-376501 exerce ses effets en agissant comme un agoniste partiel du récepteur activé par les proliférateurs de peroxysomes gamma. Ce récepteur est impliqué dans la régulation du métabolisme du glucose et des lipides. En activant ce récepteur, GSK-376501 peut moduler l'expression des gènes impliqués dans ces voies métaboliques, améliorant ainsi la sensibilité à l'insuline et l'absorption du glucose dans les cellules .

Applications De Recherche Scientifique

GSK-376501 has been primarily investigated for its potential use in the treatment of Type 2 Diabetes Mellitus. It has been studied in clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy overweight and obese subjects . Additionally, the compound has been explored for its effects on hepatic cytochrome P450 activity .

Mécanisme D'action

GSK-376501 exerts its effects by acting as a partial agonist of the peroxisome proliferator-activated receptor gamma. This receptor is involved in the regulation of glucose and lipid metabolism. By activating this receptor, GSK-376501 can modulate the expression of genes involved in these metabolic pathways, thereby improving insulin sensitivity and glucose uptake in cells .

Comparaison Avec Des Composés Similaires

GSK-376501 est unique dans son activité spécifique d'agoniste partiel du récepteur activé par les proliférateurs de peroxysomes gamma. Des composés similaires comprennent d'autres agonistes du récepteur activé par les proliférateurs de peroxysomes gamma tels que la rosiglitazone et la pioglitazone. GSK-376501 diffère par son activité d'agoniste partiel, ce qui peut entraîner un profil d'innocuité et d'efficacité différent par rapport aux agonistes complets .

Composés similaires

- Rosiglitazone

- Pioglitazone

- Aleglitazar

Ces composés partagent un mécanisme d'action similaire mais diffèrent par leurs structures chimiques spécifiques et leurs profils pharmacologiques .

Activité Biologique

GSK376501A is a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly Type 2 Diabetes Mellitus (T2DM) and related conditions.

This compound activates PPARγ, leading to various physiological effects, including:

- Improved Insulin Sensitivity : Enhances glucose uptake in adipose tissue and muscle, contributing to better glycemic control.

- Lipid Metabolism Modulation : Influences lipid profiles, potentially aiding in the management of dyslipidemia associated with metabolic syndrome.

- Anti-inflammatory Effects : May modulate inflammatory responses, which is beneficial in conditions where inflammation exacerbates metabolic disorders.

Preclinical Findings

Preclinical studies have demonstrated the following effects of this compound:

- Glucose Uptake Enhancement : Significant increases in glucose uptake were observed in both adipose tissue and muscle tissue in diabetic models.

- Lipid Profile Improvement : Reduction in circulating triglycerides and free fatty acids was noted, indicating beneficial effects on lipid metabolism.

Comparative Analysis with Other PPARγ Agonists

The unique structure of this compound differentiates it from other PPARγ agonists. Below is a comparative table highlighting its characteristics against other known agonists:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pioglitazone | Thiazolidinedione class | Established use in T2DM; broad effects |

| Rosiglitazone | Thiazolidinedione class | Controversial safety profile; strong PPARγ selectivity |

| Adipogenin | Non-thiazolidinedione | Novel mechanism; less studied but shows promise |

| This compound | Indole-based structure | Selective for PPARγ; potential anti-inflammatory effects |

Clinical Applications

This compound has been explored for its potential applications in treating metabolic disorders. Clinical studies have indicated that PPARγ agonists can lead to:

- Blood Pressure Reduction : Observed in healthy, obese, and diabetic individuals.

- Symptom Relief in Endometriosis : In a case study involving rosiglitazone, improvements were noted in symptom severity among women with endometriosis, suggesting potential parallels for this compound.

Notable Research Findings

- Study on Glucose Regulation : A study indicated that this compound significantly improved insulin sensitivity and reduced fasting glucose levels in diabetic animal models.

- Inflammation Modulation : Research highlighted the compound's ability to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators.

Safety Profile

While this compound shows promise, safety concerns associated with other PPARγ agonists have prompted caution. For instance, compounds like muraglitazar have been linked to adverse cardiovascular events. Ongoing research aims to establish the safety profile of this compound through rigorous clinical trials.

Propriétés

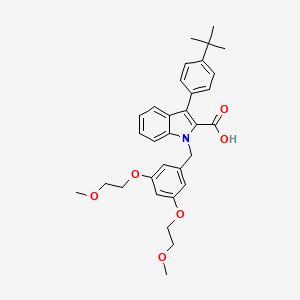

IUPAC Name |

1-[[3,5-bis(2-methoxyethoxy)phenyl]methyl]-3-(4-tert-butylphenyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO6/c1-32(2,3)24-12-10-23(11-13-24)29-27-8-6-7-9-28(27)33(30(29)31(34)35)21-22-18-25(38-16-14-36-4)20-26(19-22)39-17-15-37-5/h6-13,18-20H,14-17,21H2,1-5H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDYMQICWGYEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CC4=CC(=CC(=C4)OCCOC)OCCOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010412-80-2 | |

| Record name | GSK-376501 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010412802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-376501 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-376501 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7511RY999U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.